molecular formula C15H16AsN B14646012 10-propan-2-yl-5H-phenarsazinine CAS No. 53573-14-1

10-propan-2-yl-5H-phenarsazinine

Cat. No.: B14646012
CAS No.: 53573-14-1
M. Wt: 285.22 g/mol
InChI Key: AZTHVJXUKMIFEE-UHFFFAOYSA-N
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Description

10-propan-2-yl-5H-phenarsazinine is an organoarsenic compound with the molecular formula C12H15As

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-propan-2-yl-5H-phenarsazinine typically involves the reaction of phenarsazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

10-propan-2-yl-5H-phenarsazinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-propan-2-yl-5H-phenarsazinine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-propan-2-yl-5H-phenarsazinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .

Properties

CAS No.

53573-14-1

Molecular Formula

C15H16AsN

Molecular Weight

285.22 g/mol

IUPAC Name

10-propan-2-yl-5H-phenarsazinine

InChI

InChI=1S/C15H16AsN/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,17H,1-2H3

InChI Key

AZTHVJXUKMIFEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[As]1C2=CC=CC=C2NC3=CC=CC=C31

Origin of Product

United States

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